(S)-adrenaline

Description

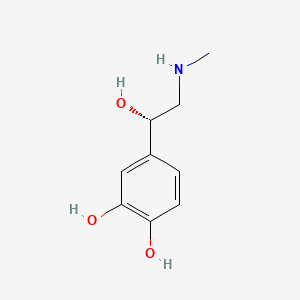

(S)-Adrenaline (C₉H₁₃NO₃), also known as epinephrine, is a catecholamine hormone and neurotransmitter synthesized in the adrenal medulla. It is the biologically active enantiomer of adrenaline, distinguished by its S-configuration at the chiral center, which confers optimal binding to adrenergic receptors (α₁, α₂, β₁, β₂) . Its primary functions include mediating the "fight-or-flight" response by increasing heart rate, blood pressure, and glucose mobilization . Structurally, it consists of a catechol moiety (3,4-dihydroxybenzene) linked to an ethylamine side chain with a hydroxyl group at the β-carbon .

Properties

IUPAC Name |

4-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTWMZQNUQWSLP-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@H](C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301047668 | |

| Record name | (+)-Epinephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301047668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150-05-0, 51-43-4 | |

| Record name | (+)-Epinephrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Epinephrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | adrenaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+)-Epinephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301047668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-4-[1-hydroxy-2-(methylamino)ethyl]pyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RACEPINEFRINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA71GR3TNV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Industrial Asymmetric Hydrogenation

Catalytic Asymmetric Hydrogenation

The most industrially viable method for (S)-adrenaline synthesis involves asymmetric hydrogenation using rhodium-based catalysts. This method, patented by, employs [Rh(COD)Cl]₂ paired with the chiral ligand (2R,4R)-4-(dicyclohexylphosphino)-2-(diphenylphosphinomethyl)-N-methylaminocarbonylpyrrolidine (RR-MCCPM). The substrate, 3′,4′-dihydroxy-2-N-benzyl-N-methylaminoacetophenone (benzyladrenalone), undergoes hydrogenation at 2–3 bar H₂ pressure and 60°C in aqueous methanol. The reaction achieves >98% enantiomeric excess (ee) and 75% overall yield.

Reaction Mechanism

The rhodium catalyst facilitates the stereoselective reduction of the ketone group in benzyladrenalone to a secondary alcohol, forming (R)-1-(3′,4′-dihydroxyphenyl)-2-N-benzyl-N-methylaminoethanol. The COD (cyclooctadiene) ligand stabilizes the rhodium center, while the RR-MCCPM ligand induces chiral selectivity.

Post-Hydrogenation Steps

Laboratory-Scale Synthesis via Carandiz Method

Pyrocatechol-Based Synthesis

The Carandiz method, detailed in, starts with pyrocatechol (1,2-dihydroxybenzene). Key steps include:

- Hydrolysis : Pyrocatechol reacts with FeCl₃ to form hydroquinone.

- Condensation : Hydroquinone and glyoxylic acid undergo aldol condensation to produce DL-adrenaline ketal.

- Reduction and Acidification : The ketal is reduced to DL-epinephrine and treated with HCl to form DL-epinephrine hydrochloride.

Optical Resolution

Racemic DL-epinephrine is resolved using N-hydroxysuccinimide in acetone, followed by HCl-mediated crystallization to isolate this compound hydrochloride.

Spectroscopic and Analytical Characterization

Metal-Adduct Complexation

Adrenaline forms stable adducts with rare-earth metal ions (Y³⁺, Ce³⁺, Nd³⁺, Sm³⁺) in methanol, as reported in. These adducts, such as [Y(Adr)₂(H₂O)₈]Cl₃·8H₂O, are characterized via:

- UV-Vis Spectroscopy : Absorption bands at 280 nm (catechol π→π* transitions).

- Raman Spectroscopy : Peaks at 1600 cm⁻¹ (aromatic C=C stretching).

- EDX Analysis : Confirms metal-to-adrenaline stoichiometry.

Antimicrobial Activity

The Sm³⁺-adrenaline adduct exhibits broad-spectrum antimicrobial activity, with MIC values of 12.5 µg/mL against Staphylococcus aureus.

Comparative Analysis of Synthetic Routes

Yield and Purity

| Method | Catalyst/Ligand | Yield (%) | ee (%) | Purity (%) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Rh/COD-RR-MCCPM | 75 | >98 | 98 |

| Carandiz Method | FeCl₃, Palladium | 60 | 50* | 90 |

| Metal-Adduct Purification | Y³⁺, Ce³⁺, Nd³⁺, Sm³⁺ | N/A | N/A | 95 |

*Requires optical resolution.

Challenges and Innovations

Catalyst Efficiency

Recent efforts focus on ligand optimization to reduce rhodium loading. The RR-MCCPM ligand achieves turnover numbers (TON) of 1,000–1,500, surpassing earlier ligands.

Green Chemistry Approaches

Water-methanol solvent systems in asymmetric hydrogenation reduce environmental impact compared to traditional organic solvents.

Chemical Reactions Analysis

Types of Reactions: (S)-Adrenaline undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form adrenochrome, a compound with a distinct red color.

Reduction: It can be reduced to form dihydroxyphenylethanol.

Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

Adrenochrome: Formed through oxidation.

Dihydroxyphenylethanol: Formed through reduction.

Halogenated Derivatives: Formed through substitution reactions.

Scientific Research Applications

(S)-Adrenaline has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study oxidation and reduction reactions.

Biology: Researchers study its role in the fight-or-flight response and its effects on various physiological processes.

Medicine: It is used in emergency medicine to treat life-threatening conditions such as cardiac arrest and anaphylaxis.

Industry: this compound is used in the pharmaceutical industry to develop medications for asthma, allergies, and other conditions.

Mechanism of Action

(S)-Adrenaline exerts its effects by binding to adrenergic receptors, which are G protein-coupled receptors located on the surface of various cells. There are two main types of adrenergic receptors: alpha and beta receptors. Upon binding to these receptors, this compound activates a signaling cascade that leads to the activation of adenylate cyclase, an enzyme that converts adenosine triphosphate to cyclic adenosine monophosphate. This increase in cyclic adenosine monophosphate levels leads to various physiological effects, such as increased heart rate, bronchodilation, and glycogenolysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares (S)-adrenaline with structurally and functionally related compounds:

Pharmacological and Clinical Comparisons

- This compound vs. Noradrenaline: Receptor Specificity: this compound has balanced α/β agonism, while noradrenaline primarily activates α-receptors, making it less effective for bronchial dilation . Metabolic Stability: Noradrenaline undergoes faster MAO degradation, necessitating continuous infusion in clinical settings .

- This compound vs. Methylene Blue/Adrenaline Combinations: Postoperative Pain: In hemorrhoidectomy, methylene blue (1%) with adrenaline reduced pain scores (VAS: 2.1 vs. 6.8 in controls) and opioid use (p < 0.05) during the first postoperative week. This effect is attributed to methylene blue’s neurotoxic inhibition of nociceptive fibers . However, a related study was retracted due to methodological inconsistencies .

This compound vs. Marcaine/Adrenaline Combinations :

- Duration of Action : Marcaine (0.5% bupivacaine) with adrenaline provides 8–12 hours of analgesia, whereas methylene blue-adrenaline extends pain relief to 7 days .

- Side Effects : Marcaine-adrenaline risks transient bradycardia (15% incidence), while methylene blue causes localized skin discoloration (10%) .

Metabolic and Stereochemical Considerations

- Enantiomer Comparison : The (R)-adrenaline enantiomer exhibits <10% receptor-binding efficacy compared to the (S)-form due to steric hindrance at β-adrenergic sites .

- Metabolites: this compound is metabolized to 3,4-dihydroxymandelic acid (DOMA) and vanillylmandelic acid (VMA), whereas its glucuronide conjugate (C₁₅H₁₉NO₉) shows prolonged plasma half-life (2.5 hours vs. 1.5 hours for parent compound) .

Critical Analysis of Research Findings

- Conflicting Evidence : While methylene blue-adrenaline combinations demonstrate superior analgesia in hemorrhoidectomy , the retraction of one study underscores the need for rigorous validation .

Biological Activity

(S)-adrenaline, commonly known as epinephrine, is a catecholamine that plays a crucial role in the body's response to stress. It acts primarily through adrenergic receptors, influencing various physiological processes including cardiovascular function, metabolism, and coagulation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on different systems, and relevant research findings.

This compound exerts its effects primarily through two types of adrenergic receptors: alpha (α) and beta (β).

- Beta Receptors : These receptors are further classified into β1 and β2 subtypes. Activation of β1 receptors predominantly affects the heart, increasing heart rate and contractility. β2 receptors are mainly found in smooth muscle and their activation leads to vasodilation and bronchodilation.

- Alpha Receptors : α1 receptor activation causes vasoconstriction, while α2 receptor activation inhibits neurotransmitter release.

The signaling cascade initiated by this compound involves the conversion of ATP to cyclic AMP (cAMP) via adenylyl cyclase, which activates protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to physiological responses such as increased glycogenolysis and lipolysis .

Cardiovascular System

This compound has significant effects on the cardiovascular system:

- Heart Rate and Contractility : It increases heart rate (positive chronotropic effect) and myocardial contractility (positive inotropic effect), which enhances cardiac output .

- Vasodilation and Vasoconstriction : While it induces vasodilation in skeletal muscle via β2 receptors, it also causes vasoconstriction in other vascular beds through α1 receptor activation .

Metabolism

This compound plays a vital role in metabolic regulation:

- Glycogenolysis : It stimulates glycogen breakdown in the liver and muscle, increasing blood glucose levels .

- Lipolysis : In adipose tissue, it promotes fat breakdown, providing energy substrates during stress .

Coagulation Effects

Recent studies have shown that this compound can enhance platelet activity:

- Procoagulant Activity : It triggers phosphatidylserine exposure on platelets, amplifying the coagulation process. This effect is concentration-dependent and influenced by various signaling pathways including calcium mobilization and cAMP levels .

Clinical Applications

- Cardiac Arrest : A study involving 534 patients showed that while this compound improved rates of return of spontaneous circulation (ROSC), it did not significantly increase survival to hospital discharge. The odds ratio for ROSC was 3.4 for those receiving adrenaline compared to placebo .

- Septic Shock : In septic patients, this compound acts primarily as a vasoconstrictor while maintaining cardiac output. This dual action is crucial for managing hemodynamic stability in critical care settings .

Summary of Findings

| Parameter | Effect of this compound |

|---|---|

| Heart Rate | Increases |

| Myocardial Contractility | Increases |

| Glycogenolysis | Stimulated |

| Lipolysis | Enhanced |

| Platelet Activation | Increased procoagulant activity |

| Vascular Resistance | Depends on receptor type activated |

Q & A

Q. How to reconcile conflicting findings between in vitro and in vivo studies of this compound's metabolic effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.